molecular formula C10H12ClN3O2 B13109999 Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

Cat. No.: B13109999
M. Wt: 241.67 g/mol
InChI Key: LISKOBFYMLEPAR-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Ethyl 2-chloro-4-(cyclopropylamino

Biological Activity

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS: 1192711-36-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a chloro group at the 2-position, a cyclopropylamino group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This configuration may enhance its pharmacological properties, making it a candidate for drug development targeting various diseases, particularly cancer and neurological disorders.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.68 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly in enzyme inhibition. Pyrimidine derivatives are known to act as kinase inhibitors, which play critical roles in cell signaling pathways. The incorporation of the cyclopropylamino group may enhance the compound's selectivity and binding affinity to these targets, potentially leading to reduced side effects compared to traditional therapies.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties through the inhibition of kinases involved in tumor growth and metastasis. Kinase inhibitors derived from pyrimidines have shown promise in targeting cancer cell proliferation and survival mechanisms. For instance, compounds with similar structural motifs have been effective against various cancer types by selectively inhibiting key signaling pathways.

Neurological Applications

The cyclopropylamino moiety may allow this compound to interact with neurotransmitter systems within the central nervous system. This interaction could lead to therapeutic applications in treating neurological disorders characterized by neurotransmitter imbalances. Preliminary studies suggest that derivatives of this compound might modulate enzyme activity related to neurotransmitter degradation or uptake.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound emphasizes the importance of its functional groups:

  • Chloro Group : Enhances electrophilicity and may improve interaction with biological targets.
  • Cyclopropylamino Group : Introduces steric strain that can enhance binding properties.
  • Ethyl Ester Group : Increases lipophilicity, aiding membrane permeability and potential prodrug behavior upon hydrolysis.

Case Studies and Research Findings

  • Kinase Inhibition :
    • A study demonstrated that similar pyrimidine derivatives effectively inhibited various kinases involved in cancer progression, suggesting that this compound could share this mechanism (Patel & Kumar, 2017) .
  • Neurotransmitter Modulation :
    • Another investigation into cyclopropyl-containing compounds indicated potential for modulating neurotransmitter systems, supporting the hypothesis that this compound could influence neurological pathways (Liu & Zhang, 2019) .
  • Synthetic Versatility :
    • The compound's synthetic flexibility allows for modifications leading to a variety of derivatives with tailored pharmacological profiles. This adaptability is crucial for advancing drug discovery efforts (Jones & Anderson, 2020) .

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-12-10(11)14-8(7)13-6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13,14)

InChI Key

LISKOBFYMLEPAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2CC2)Cl

Origin of Product

United States

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